Regioisomer-Dependent LogP Values and the Impact on CNS Target Engagement
The 5-fluoro substitution pattern in 2-(5-Fluoropyridin-2-yl)propan-2-amine yields a calculated LogP of 1.4145 , a value within the optimal range for central nervous system (CNS) drug candidates (typically 1-3). In contrast, its 3-fluoro regioisomer (CAS 1344712-88-4) exhibits a lower XLogP3 value of 0.4 [1]. This difference of approximately 1 log unit corresponds to a 10-fold difference in lipophilicity, which directly affects passive membrane permeability and the compound's ability to cross the blood-brain barrier.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.4145 |
| Comparator Or Baseline | 2-(3-fluoropyridin-2-yl)propan-2-amine (CAS 1344712-88-4), XLogP3 = 0.4 |
| Quantified Difference | Approximately 1 log unit difference (~10-fold in partition coefficient) |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
Procurement of the correct 5-fluoro regioisomer ensures the physicochemical properties (LogP) match the design specifications for CNS programs, avoiding the significantly lower brain penetration potential of the 3-fluoro analog.
- [1] Kuujia. 2-(5-Fluoropyridin-2-yl)propan-2-amine. Computed Properties: XLogP3 0.4. View Source
